Technical Guide: Synthesis and Characterization of 2,2-Dimethylnona-4,8-dienenitrile
Technical Guide: Synthesis and Characterization of 2,2-Dimethylnona-4,8-dienenitrile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 2,2-Dimethylnona-4,8-dienenitrile. Due to the absence of this specific molecule in current scientific literature, this document serves as a theoretical framework to enable its synthesis and subsequent identification. The proposed synthesis involves a two-step conversion from a readily accessible, albeit hypothetical, aldehyde precursor. Detailed experimental protocols are provided for the key transformations. Furthermore, comprehensive predicted characterization data, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, are summarized in a structured format to aid in the verification of the synthesized product.
Proposed Synthesis Pathway
The synthesis of 2,2-Dimethylnona-4,8-dienenitrile can be envisioned starting from the corresponding aldehyde, 2,2-Dimethylnona-4,8-dienal. A common and effective method for the conversion of an aldehyde to a nitrile is through a two-step sequence involving the formation of an aldoxime followed by dehydration.
The overall proposed synthetic transformation is as follows:
Caption: Proposed synthesis of 2,2-Dimethylnona-4,8-dienenitrile.
A more detailed workflow for this synthesis is presented below:
Caption: Detailed experimental workflow for the proposed synthesis.
Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylnona-4,8-dienal Oxime
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Reaction Setup: To a solution of 2,2-Dimethylnona-4,8-dienal (1 equivalent) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 equivalents) portion-wise at 0 °C.
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Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up: Upon completion, pour the reaction mixture into cold water and extract with diethyl ether or ethyl acetate (3 x 10 volumes). Wash the combined organic layers with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime. This product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2,2-Dimethylnona-4,8-dienenitrile
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Reaction Setup: Dissolve the crude 2,2-Dimethylnona-4,8-dienal oxime (1 equivalent) in acetic anhydride (5-10 volumes).
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Reaction Execution: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-3 hours.
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Monitoring: Monitor the reaction for the disappearance of the oxime by TLC or Gas Chromatography (GC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ice-water. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with diethyl ether (3 x 10 volumes).
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Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitrile should be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,2-Dimethylnona-4,8-dienenitrile.
Predicted Characterization Data
The following table summarizes the predicted physical and spectroscopic data for 2,2-Dimethylnona-4,8-dienenitrile.
| Parameter | Predicted Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~ 90-95 °C at 1 mmHg (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.80-5.65 (m, 2H, H-5 & H-8), 5.45-5.35 (m, 1H, H-4), 5.05-4.95 (m, 2H, H-9), 2.25 (d, J=7.2 Hz, 2H, H-3), 2.15-2.05 (m, 2H, H-6), 2.05-1.95 (m, 2H, H-7), 1.30 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 137.5 (C-8), 132.0 (C-5), 125.0 (C-4), 122.0 (CN), 115.0 (C-9), 42.0 (C-3), 35.0 (C-2), 32.5 (C-7), 29.0 (C-6), 25.0 (2 x CH₃) |
| IR (neat, cm⁻¹) | 3075 (w, =C-H str), 2970 (s, C-H str), 2930 (m, C-H str), 2245 (m, sharp, C≡N str), 1640 (m, C=C str), 995 (s, trans =C-H bend), 915 (s, =C-H bend) |
| Mass Spec (EI, m/z) | 163 (M⁺, weak or absent), 162 ([M-H]⁺), 148 ([M-CH₃]⁺), 122 ([M-C₃H₅]⁺), 95, 81, 67, 55, 41 (base peak) |
Note: Predicted NMR chemical shifts are estimates and may vary in an actual experimental spectrum. Coupling patterns are described as s (singlet), d (doublet), and m (multiplet).
Logical Relationships in Characterization
The relationship between the proposed structure and the expected analytical data is crucial for confirmation. The following diagram illustrates the key correlations.
Caption: Logical flow for structure confirmation.
Conclusion
This document provides a comprehensive theoretical guide for the synthesis and characterization of 2,2-Dimethylnona-4,8-dienenitrile. The proposed synthetic route is based on well-established chemical transformations. The tabulated and predicted spectral data offer a valuable reference for researchers aiming to synthesize and identify this novel compound. Successful execution of the outlined protocols and comparison with the provided data should enable unambiguous confirmation of the target molecule's structure.
